![molecular formula C21H31NO5 B11828705 tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate](/img/structure/B11828705.png)
tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate
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Overview
Description
tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using tert-butyl dimethylsilyl chloride (TBDMS-Cl) or similar reagents.
Formation of Carbon-Carbon Double Bonds: Via Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of Methoxybenzyl Group: Through nucleophilic substitution reactions.
Carbamate Formation: Using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or DMP to convert hydroxyl groups to carbonyl groups.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions to replace leaving groups with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been evaluated for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate: can be compared to other carbamate compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate, identified by its CAS number 1372800-34-4, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H31NO5
- Molecular Weight : 377.475 g/mol
- LogP : 3.98920 (indicating moderate lipophilicity)
The structural characteristics of the compound suggest it may interact with biological targets due to its functional groups and hydrophobic regions.
Research indicates that compounds similar to this compound may exhibit various biological activities:
-
Neuroprotective Effects :
- Compounds with similar structures have shown the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated an 85% inhibition of aggregation at 100 μM concentration .
- In vitro studies indicated that certain carbamate derivatives can protect astrocyte cells from apoptosis induced by amyloid-beta peptide (Aβ1-42), suggesting a neuroprotective mechanism .
- Enzyme Inhibition :
Case Studies and Research Findings
Pharmacological Implications
The pharmacological implications of this compound are noteworthy:
- Potential Alzheimer’s Disease Treatment : The ability to inhibit key enzymes involved in amyloid plaque formation positions this compound as a candidate for further research in neurodegenerative disease therapies.
- Multi-target Approach : The structural complexity allows for interaction with multiple biological pathways, making it suitable for a multi-target therapeutic strategy.
Properties
Molecular Formula |
C21H31NO5 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl N-[(4R,5S,6E)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]octa-1,6-dien-4-yl]carbamate |
InChI |
InChI=1S/C21H31NO5/c1-6-8-18(22-20(24)27-21(2,3)4)19(23)9-7-14-26-15-16-10-12-17(25-5)13-11-16/h6-7,9-13,18-19,23H,1,8,14-15H2,2-5H3,(H,22,24)/b9-7+/t18-,19+/m1/s1 |
InChI Key |
PXOPOTKNWRMBTF-LYQJXGAESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)[C@H](/C=C/COCC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(C=CCOCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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